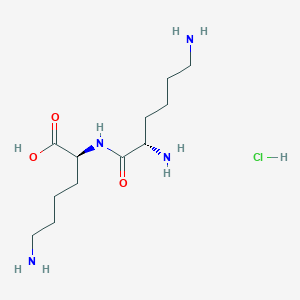
H-Lys-Lys-OH hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Lys-Lys-OH hydrochloride, also known as H-Lys-Lys-OH HCl, is a synthetic compound composed of two lysine molecules and a hydrochloride group. This compound has been widely studied for its potential applications in biochemistry and physiology. It is a useful tool for researchers studying protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Wissenschaftliche Forschungsanwendungen
H-Lys-Lys-OH hydrochloride HCl has a variety of applications in scientific research. It has been used as a tool to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes. It has also been used to study the structure and function of proteins, as well as to identify novel proteins and protein complexes. Additionally, H-Lys-Lys-OH hydrochloride HCl has been used to study the effects of drugs on biochemical processes, as well as to study the effects of mutations on protein structure and function.
Wirkmechanismus
The mechanism of action of H-Lys-Lys-OH hydrochloride HCl is not fully understood. However, it is believed that the compound acts as a competitive inhibitor of enzymes, binding to the active site of the enzyme and blocking the binding of the substrate. Additionally, the compound may also act as an allosteric inhibitor, binding to the enzyme at a site other than the active site and altering the enzyme’s conformation.
Biochemical and Physiological Effects
H-Lys-Lys-OH hydrochloride HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of amino acids, as well as to inhibit the activity of enzymes involved in the synthesis of proteins. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, as well as to inhibit the activity of enzymes involved in the metabolism of carbohydrates. Furthermore, it has been shown to inhibit the activity of enzymes involved in the metabolism of nucleic acids.
Vorteile Und Einschränkungen Für Laborexperimente
H-Lys-Lys-OH hydrochloride HCl has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is widely available. Additionally, it has a high purity and is relatively stable. However, there are a few limitations to consider when using this compound in lab experiments. It is relatively expensive and may be toxic in high concentrations. Additionally, it may interact with other compounds, so it should be used with caution.
Zukünftige Richtungen
There are a number of potential future directions for research involving H-Lys-Lys-OH hydrochloride HCl. One potential direction is to study the effects of mutations on protein structure and function, as well as to identify novel proteins and protein complexes. Additionally, further research could be conducted to study the effects of drugs on biochemical processes. Additionally, further research could be conducted to develop more efficient methods for synthesizing H-Lys-Lys-OH hydrochloride HCl. Finally, further research could be conducted to develop new applications for this compound, such as in drug development and drug delivery.
Synthesemethoden
H-Lys-Lys-OH hydrochloride HCl can be synthesized using a number of different methods. The most common method is to react lysine with hydrochloric acid, followed by a deprotection step. This reaction produces a compound with a high purity, which can then be used in further reactions. Other methods, such as the reaction of lysine with formaldehyde or the reaction of lysine with acetic anhydride, can also be used to synthesize H-Lys-Lys-OH hydrochloride HCl.
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O3.ClH/c13-7-3-1-5-9(15)11(17)16-10(12(18)19)6-2-4-8-14;/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19);1H/t9-,10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGKVZGKYWMMAT-IYPAPVHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Lys-Lys-OH hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[3-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337282.png)
![5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337294.png)

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B6337306.png)

![{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6337324.png)



